methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative with a trifluoroethyl substituent at the N1 position and a methyl ester at C5. Its molecular formula is C₇H₆BrF₃N₂O₂, and it serves as a versatile intermediate in medicinal and agrochemical synthesis. The bromine atom at C4 enhances reactivity in cross-coupling reactions, while the trifluoroethyl group contributes to lipophilicity and metabolic stability . This compound is listed as discontinued by CymitQuimica, though structural analogs remain available for research .
Properties
IUPAC Name |
methyl 4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVRXZLXWGEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Addition of the trifluoroethyl group: This step involves the reaction of the pyrazole intermediate with a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N1 and C4
The table below highlights key structural and functional differences between methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate and analogs:
Impact of Substituents on Properties
- Trifluoroethyl vs. Ethyl : The trifluoroethyl group increases electronegativity and resistance to oxidative metabolism compared to ethyl, making it favorable for bioactive molecules .
- Bromine vs. Iodine : Iodine’s larger atomic radius enhances polarizability and reactivity in halogen-bonding interactions, though bromine is more commonly used due to cost and stability .
- Ester Group : Methyl esters hydrolyze slower than ethyl esters, influencing pharmacokinetics in drug design .
Core Structure Variations
- Pyrazolone Derivatives: Compounds like 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one () exhibit keto-enol tautomerism, altering solubility and hydrogen-bonding capacity compared to pyrazole esters .
- Thiazole Hybrids : Isostructural chloro/bromo thiazole-pyrazole hybrids (e.g., ) show antimicrobial activity, emphasizing the role of halogen positioning in biological targeting .
Key Research Findings
Biological Activity
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1856024-42-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics:
- Molecular Formula: C₇H₆BrF₃N₂O₂
- Molar Mass: 287.03 g/mol
- Density: 1.77 g/cm³ (predicted)
- Boiling Point: 271.7 °C (predicted)
- pKa: -2.37 (predicted)
Pharmacological Profile
The pyrazole nucleus has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer activities. The specific compound in focus has been studied in various contexts:
-
Anti-inflammatory Activity:
- Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, modifications to the pyrazole structure have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A related study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antibacterial Activity:
- Anticancer Potential:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Modulation of Cytokine Production: It can alter the production of inflammatory mediators, thus reducing inflammation.
- Interaction with Cellular Receptors: The presence of bromine and trifluoroethyl groups may enhance binding affinity to specific receptors or enzymes.
Research Findings and Case Studies
A comprehensive review of literature reveals several studies highlighting the biological activity of pyrazole derivatives:
Q & A
What are the standard synthetic routes for methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 2,2,2-trifluoroethyl and bromo groups onto the pyrazole ring. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for trifluoroethylation .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the esterified product .
Optimization studies suggest that varying the molar ratio of the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) to the pyrazole precursor improves yields by 15–20% .
How is the molecular structure of this compound confirmed experimentally?
Basic Research Focus
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., trifluoroethyl CH at δ 4.2–4.5 ppm; bromo group deshielding adjacent protons) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the planarity of the pyrazole ring and steric effects of the trifluoroethyl group .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., CHBrFNO) with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
